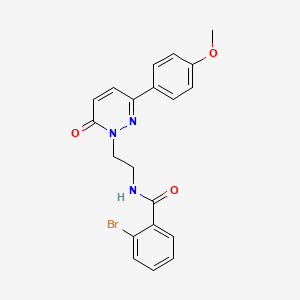
4-(Oxolan-3-yloxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxolan-3-yloxy)quinoline is a heterocyclic organic compound that belongs to the quinoline family. It features a quinoline ring fused with an oxolane ring, making it a unique structure with potential biological and industrial applications
Mecanismo De Acción
Target of Action
The primary targets of 4-(Oxolan-3-yloxy)quinoline, like other quinolines, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by binding to these enzymes, thereby inhibiting their function . This interaction prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . The inhibition of these enzymes leads to the fragmentation of the bacterial chromosome, ultimately resulting in bacterial cell death .
Biochemical Pathways
It is known that quinolines can interfere with dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Pharmacokinetics
They have high peak serum concentrations and apparent volumes of distribution, indicating favorable penetration into many body tissues and fluids . The pharmacokinetic properties can vary significantly among different quinolones .
Result of Action
The molecular and cellular effects of this compound’s action are the inhibition of bacterial DNA replication and the induction of bacterial cell death . This is achieved through the compound’s interaction with DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxolan-3-yloxy)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with oxolane-containing reagents under specific conditions. For instance, the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst can yield substituted 4-quinolones . Another method includes the use of aromatic amines and diethyl acetylenedicarboxylate through hydroamination followed by a Friedel–Crafts reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Oxolan-3-yloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation techniques to modify the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
4-(Oxolan-3-yloxy)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Comparación Con Compuestos Similares
Quinoline: A parent compound with a simpler structure but similar chemical properties.
Isoquinoline: Another nitrogen-containing heterocycle with distinct biological activities.
Quinolone: Known for its antibacterial properties and used in various antibiotics.
Uniqueness: 4-(Oxolan-3-yloxy)quinoline stands out due to its unique oxolane ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(oxolan-3-yloxy)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-4-12-11(3-1)13(5-7-14-12)16-10-6-8-15-9-10/h1-5,7,10H,6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZQLKMQUSJTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2386831.png)





![1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2386841.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2386844.png)


![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)

